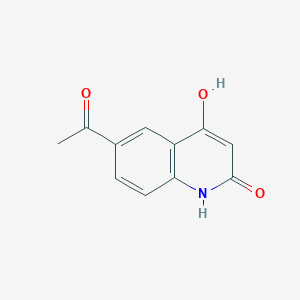
6-Acetyl-4-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-hydroxyquinolin-2(1H)-one is a chemical compound with a unique structure that includes both a quinoline and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-hydroxyquinolin-2(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent acetylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted quinoline compounds.
Scientific Research Applications
6-Acetyl-4-hydroxyquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Acetyl-4-hydroxy-2-quinolinecarboxylic acid
- 6-Acetyl-4-hydroxy-quinoline-2-carboxylic acid Methyl ester
Uniqueness
6-Acetyl-4-hydroxyquinolin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinoline ring with an acetyl and hydroxy group makes it particularly versatile for various applications.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
6-acetyl-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9NO3/c1-6(13)7-2-3-9-8(4-7)10(14)5-11(15)12-9/h2-5H,1H3,(H2,12,14,15) |
InChI Key |
MRBQNUIWNNODRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)C=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)

![5-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B12958516.png)


![(R)-2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-5-yl)acetic acid](/img/structure/B12958531.png)
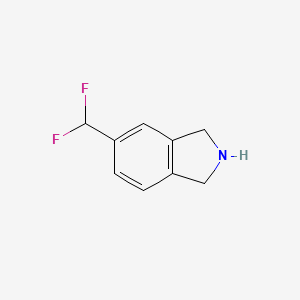
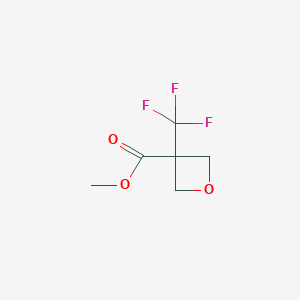
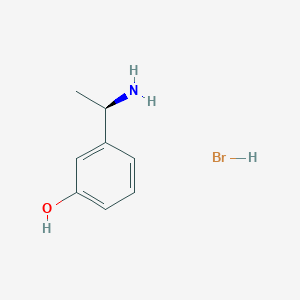
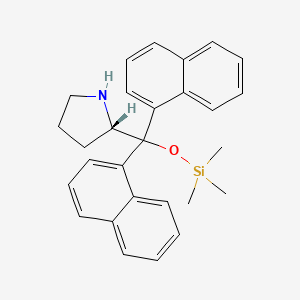
![1H-Naphtho[2,3-d]imidazol-2-amine xhydrochloride](/img/structure/B12958566.png)
